3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
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Description
The compound (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-benzisoxazole moiety, a piperidine ring, and a pyrido[1,2-a]pyrimidin-4-one core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluoro-benzisoxazole Moiety: This can be achieved through the reaction of a suitable fluoro-substituted benzene derivative with hydroxylamine to form the benzisoxazole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine and aldehyde precursors.
Coupling Reactions: The fluoro-benzisoxazole and piperidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Pyrido[1,2-a]pyrimidin-4-one Core Formation: This involves cyclization reactions using suitable precursors and catalysts to form the final core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Properties
Molecular Formula |
C24H31FN4O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H31FN4O2/c1-15-4-3-5-22-26-16(2)19(24(30)29(15)22)10-13-28-11-8-17(9-12-28)23-20-7-6-18(25)14-21(20)31-27-23/h6-7,14-15,17,23,27H,3-5,8-13H2,1-2H3 |
InChI Key |
MHEJBCFGWWWQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4C5=C(C=C(C=C5)F)ON4)C |
Origin of Product |
United States |
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